1-Ethyl-4-oxopyrrolidine-3-carbonitrile
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Overview
Description
1-Ethyl-4-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound that features a pyrrolidine ring with an ethyl group, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
1-Ethyl-4-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-Ethyl-4-oxopyrrolidine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, influencing biological pathways. For example, the nitrile group can interact with nucleophiles in the active site of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the ketone and nitrile groups.
4-Oxopyrrolidine-3-carbonitrile: Lacks the ethyl group but shares the core structure.
1-Ethyl-2-oxopyrrolidine-3-carbonitrile: Similar but with a different position of the ketone group.
Uniqueness: 1-Ethyl-4-oxopyrrolidine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-ethyl-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-2-9-4-6(3-8)7(10)5-9/h6H,2,4-5H2,1H3 |
InChI Key |
LALJRXBKRLZLDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C1)C#N |
Origin of Product |
United States |
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